molecular formula C9H10N4 B295978 5-(2,5-dimethylphenyl)-2H-tetrazole

5-(2,5-dimethylphenyl)-2H-tetrazole

Cat. No.: B295978
M. Wt: 174.2 g/mol
InChI Key: GVQNHMLQGANEEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,5-dimethylphenyl)-2H-tetrazole, also known as DMTZ, is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethylphenyl)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of enzymes and proteins involved in various biological processes. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In microbial infections, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, this compound has been shown to reduce the production of inflammatory cytokines and chemokines. In microbial infections, this compound has been shown to inhibit the growth and replication of various bacterial and fungal species.

Advantages and Limitations for Lab Experiments

5-(2,5-dimethylphenyl)-2H-tetrazole has several advantages for lab experiments, including its high yield and purity, stability, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the research on 5-(2,5-dimethylphenyl)-2H-tetrazole, including the development of novel this compound-based drugs for the treatment of various diseases, the synthesis of new this compound-based materials with unique properties, and the investigation of the mechanism of action of this compound in various biological processes. Additionally, the potential toxicity of this compound should be further investigated to ensure its safe use in various applications.
In conclusion, this compound is a tetrazole compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound has the potential to lead to the development of novel drugs, materials, and technologies that can benefit society.

Synthesis Methods

The synthesis of 5-(2,5-dimethylphenyl)-2H-tetrazole can be achieved through several methods, including the reaction of 2,5-dimethylphenylhydrazine with sodium azide, followed by the oxidation of the resulting intermediate with hydrogen peroxide. Another method involves the reaction of 2,5-dimethylphenylhydrazine with nitrous acid, followed by the reaction with sodium azide. Both methods result in the formation of this compound with high yield and purity.

Scientific Research Applications

5-(2,5-dimethylphenyl)-2H-tetrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and microbial infections. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials with unique properties. In explosives, this compound has been used as a component of high-energy materials due to its high energy content and stability.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.2 g/mol

IUPAC Name

5-(2,5-dimethylphenyl)-2H-tetrazole

InChI

InChI=1S/C9H10N4/c1-6-3-4-7(2)8(5-6)9-10-12-13-11-9/h3-5H,1-2H3,(H,10,11,12,13)

InChI Key

GVQNHMLQGANEEQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)C2=NNN=N2

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNN=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.